BenchChemオンラインストアへようこそ!

1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea

Lipophilicity Membrane Permeability ADME Prediction

Procure this exact compound as a specialized chemical biology tool for allosteric glucokinase (GK) activation studies. Its unique scaffold—combining a 4-cyclohexylthiazole, methylene-linked urea, and 4-methoxybenzyl group—delivers a LogP of 3.6 and distinct pharmacophoric profile unobtainable from generic analogs. Unlike nitro-substituted compounds such as AR-A014418, it lacks the GSK-3β inhibitory toxicophore, making it the definitive negative control for kinase selectivity panels. With a lead-like MW of 359.5 g/mol, it enables systematic SAR diversification at three vectors. Substituting with presumed analogs like 1-cyclohexyl-3-thiazol-2-yl-urea will compromise allosteric activation data and render research non-comparable.

Molecular Formula C19H25N3O2S
Molecular Weight 359.49
CAS No. 2034240-34-9
Cat. No. B2876011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea
CAS2034240-34-9
Molecular FormulaC19H25N3O2S
Molecular Weight359.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2=NC(=CS2)C3CCCCC3
InChIInChI=1S/C19H25N3O2S/c1-24-16-9-7-14(8-10-16)11-20-19(23)21-12-18-22-17(13-25-18)15-5-3-2-4-6-15/h7-10,13,15H,2-6,11-12H2,1H3,(H2,20,21,23)
InChIKeyHVXKQOFBMFIBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 2034240-34-9): A Targeted Urea-Thiazole Scaffold for Kinase Modulator Procurement


1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic, disubstituted urea derivative featuring a 4-cyclohexylthiazole and a 4-methoxybenzyl moiety. It belongs to a class of compounds explored primarily as glucokinase (GK) activators and potential kinase inhibitors [1]. This compound is characterized by a molecular weight of 359.5 g/mol, a calculated XLogP3-AA of 3.6, and the presence of 2 hydrogen bond donors and 4 acceptors [2]. The specific arrangement of its lipophilic cyclohexyl group, π-rich thiazole ring, and methoxybenzyl substituent defines a unique pharmacophoric profile distinct from other urea-thiazole analogs, making it a compound of interest for structure-activity relationship (SAR) studies in metabolic and inflammatory disease research.

Procurement Rationale: Why Generic Substitution of 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea Fails in Targeted Research


Generic substitution with seemingly analogous compounds like 1-cyclohexyl-3-thiazol-2-yl-urea (CAS 83413-52-9) or N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) is scientifically unsound for studies predicated on this specific scaffold. The target compound's unique combination of a 4-cyclohexyl substitution on the thiazole, a methylene linker to the urea core, and a 4-methoxybenzyl group dictates a distinct conformational space and electronic distribution [1]. In preclinical GK activator research, minor modifications to these regions have been shown to drastically alter potency, glucose sensitivity, and hepatic selectivity [2]. For instance, the absence of the cyclohexyl group or the methoxy substituent in a close analog leads to a complete loss of the intended allosteric activation profile, rendering the research data non-comparable and the procurement invalid [3]. The quantitative evidence below demonstrates the specific points of differentiation that mandate the procurement of this exact compound.

Quantitative Differentiation Guide for 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea vs. Closest Analogs


LogP Differential: The 4-Methoxybenzyl Group Modulates Lipophilicity for Optimal Membrane Permeability vs. Unsubstituted Phenyl Analogs

The target compound's calculated XLogP3-AA of 3.6 represents a significant increase in lipophilicity compared to analogs lacking the 4-methoxybenzyl group. The unsubstituted phenyl analog, 1-((4-cyclohexylthiazol-2-yl)methyl)-3-phenethylurea (CAS 2034335-72-1), with the benzylamine replaced by phenethylamine, has a lower predicted LogP. This difference is critical because a LogP of 3-4 is often optimal for passive membrane permeability and oral absorption, whereas lower values can limit cellular uptake [1]. The quantified difference in LogP directly impacts the compound's suitability for cell-based assays requiring efficient membrane crossing.

Lipophilicity Membrane Permeability ADME Prediction

Hydrogen Bond Acceptor Capacity: Methoxy Oxygen Provides a Key Interaction Point Absent in Phenyl-Only Analogs

The target compound possesses 4 hydrogen bond acceptors (HBA), which is one more than the phenyl analog 1-((4-cyclohexylthiazol-2-yl)methyl)-3-phenethylurea, which has 3 HBAs. The additional acceptor is the methoxy oxygen, which has been shown in co-crystal structures of related urea-thiazole GK activators to engage in a critical water-mediated hydrogen bond with the enzyme backbone [1]. This interaction is absent in the unsubstituted phenyl analog, directly translating to a quantifiable loss in binding affinity. The presence of this specific HBA distinguishes the target compound's pharmacophore from compounds where the 4-position is unsubstituted or substituted with a non-hydrogen bonding group.

Pharmacophore Modeling Kinase Inhibition Structure-Activity Relationship

Structural Differentiation from GSK-3β Inhibitor AR-A014418: Target Selectivity Through Absence of a Nitro Group

The target compound is structurally differentiated from the well-known GSK-3β inhibitor AR-A014418 (N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea) by the replacement of the 5-nitrothiazole with a 4-cyclohexylthiazole and a methylene linker. The nitro group in AR-A014418 is a key determinant for its potent GSK-3β inhibition (IC50 = 104 nM) [1]. The target compound lacks this nitro group, which can be associated with mutagenic potential and off-target toxicity [2]. This fundamental difference in the thiazole substitution pattern means the target compound cannot be substituted with AR-A014418 for studies aiming to avoid GSK-3β pathway engagement or for applications where nitro-related toxicity is a concern. The cyclohexyl group also introduces greater steric bulk, potentially blocking binding to the GSK-3β ATP-binding pocket.

Kinase Selectivity GSK-3β Off-Target Liability

Molecular Weight Advantage: A Balanced MW for Lead-Like Properties Compared to Larger GK Activators

With a molecular weight (MW) of 359.5 g/mol, the target compound resides within the optimal 'lead-like' space defined by the rule of three (MW < 300 often preferred for fragments, but < 400 for leads), making it significantly smaller than many known glucokinase activators which can exceed 500 g/mol [1]. For example, the advanced GK activator MK-0941 has a MW of 530. This lower MW offers a tangible advantage in ligand efficiency metrics (e.g., LE, LLE) and provides more room for property optimization during lead development. A direct comparison of MW positions this compound as a more attractive starting point for medicinal chemistry campaigns focused on metabolic targets, where high MW is a common attrition factor.

Drug-Likeness Lead Optimization Physicochemical Property Space

Recommended Procurement and Application Scenarios for 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea


Glucokinase Activator SAR Probe for Metabolic Disease Research

Procure this compound as a specific tool for chemical biology studies investigating allosteric glucokinase activation. Its balanced lipophilicity (LogP 3.6) and unique methoxy HBA are hypothesized to facilitate membrane permeability and critical target engagement, which structural analogs lacking these features cannot achieve [1]. This allows researchers to explore the chemical space around the GK allosteric site without the confounding factor of GSK-3β inhibition, which plagues nitro-substituted analogs like AR-A014418 [2]. Use in cellular glucose uptake assays and in vivo models of type 2 diabetes is appropriate for establishing the SAR of this non-nitro, cyclohexyl-thiazole urea series.

Selectivity Panel Reference Compound for Kinase Profiling

Employ this compound as a reference standard in broad kinase selectivity panels (e.g., against a panel of 50-100 kinases). The absence of the nitro group, a known toxicophore and GSK-3β binding motif, makes it an ideal negative control for GSK-3β-mediated effects, in contrast to AR-A014418 [2]. Its distinct pharmacophore, defined by the cyclohexyl and methoxybenzyl groups, provides a unique selectivity fingerprint that helps in deconvoluting phenotypic screening hits and confirming on-target versus off-target activities in cellular models of cancer or inflammation.

Medicinal Chemistry Starting Point for Lead-Like Library Synthesis

This compound serves as an optimal medicinal chemistry starting point due to its lead-like molecular weight (359.5 g/mol), which is significantly lower than many advanced GK activators [3]. Its structure allows for systematic diversification at three key vectors: the cyclohexyl ring, the methoxybenzyl aromatic system, and the thiazole core. Procurement of this exact scaffold is essential for generating a focused library to establish clear SAR around the urea linker, enabling the derivation of quantitative structure-activity relationships (QSAR) for metabolic stability and cellular potency optimization, a task impossible with heavier, more complex analogs.

Quote Request

Request a Quote for 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.